2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid

HCA2 GPR109A Radioligand Binding

Low signal-to-noise ratios from endogenous HCA2 ligand (IC50 ≈70 nM) complicate niacin pathway studies. 2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid (CAS 1258624-88-2) solves this with 21 nM IC50 and 70 nM EC50 at HCA2. • 21 nM HCA2 binding IC50 - robust target engagement for lipid modulation assays • Dual 2-amino-nicotinic acid / 4-methylsulfonylphenyl scaffold - enables combined metabolic and anti-inflammatory phenotypic screening • Balanced logP (3.09) and TPSA (118.73 Ų) - reliable passive permeability and solubility for cell-based workflows Supplied with full quality assurance and global logistics.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
CAS No. 1258624-88-2
Cat. No. B6393358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid
CAS1258624-88-2
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C(=O)O
InChIInChI=1S/C13H12N2O4S/c1-20(18,19)10-4-2-8(3-5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H2,14,15)(H,16,17)
InChIKeyAVPZPKBRIZVDKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(4-methylsulfonylphenyl)nicotinic Acid (CAS 1258624-88-2): Structural and Pharmacophoric Baseline for Differentiated Nicotinic Acid-Derived Probe Selection


2-Amino-5-(4-methylsulfonylphenyl)nicotinic acid (CAS 1258624-88-2) is a nicotinic acid derivative that features two key substituents on its pyridine ring: an amino group at the 2‑position and a 4‑(methylsulfonyl)phenyl group at the 5‑position . This substitution pattern distinguishes it from simpler aryl‑nicotinic acids and from analogs that carry only one of these substituents, making it a useful scaffold for probing structure–activity relationships (SAR) around the hydroxy‑carboxylic acid receptor 2 (HCA2/GPR109A) and other nicotinic acid‑responsive targets [1]. Its molecular formula is C₁₃H₁₂N₂O₄S, with a molecular weight of 292.31 g mol⁻¹ and a calculated logP of approximately 3.09, placing it in a property space that balances polarity and lipophilicity for cell‑based assays .

Why Generic Substitution Fails for 2-Amino-5-(4-methylsulfonylphenyl)nicotinic Acid: Key Differentiators Versus Closest Analogs


Nicotinic acid derivatives that share the pyridine‑3‑carboxylic acid core but differ in their pendant substituents display dramatically divergent pharmacological profiles. For example, 5‑(4‑methylsulfonylphenyl)nicotinic acid (CAS 893740-53-9) lacks the 2‑amino group, while 2‑amino‑5‑phenylnicotinic acid (CAS 1196157-56-8) lacks the methylsulfonyl moiety . The concomitant presence of the electron‑donating 2‑amino group and the electron‑withdrawing 4‑methylsulfonylphenyl ring in the target compound is expected to alter both the pKₐ of the carboxylic acid and the overall dipole moment, which can directly impact target‑engagement kinetics, permeability, and metabolic stability [1]. Below we provide the quantitative evidence that supports why these structural differences translate into measurably distinct in‑vitro activity.

Quantitative Differentiation of 2-Amino-5-(4-methylsulfonylphenyl)nicotinic Acid: Head-to-Head and Cross-Study Comparator Data


HCA2 Receptor Binding Affinity: 2-Amino-5-(4-methylsulfonylphenyl)nicotinic Acid vs. Nicotinic Acid

In a radioligand displacement assay, 2-amino-5-(4-methylsulfonylphenyl)nicotinic acid inhibited [³H]-nicotinic acid binding to recombinant human HCA2 receptor with an IC₅₀ of 21 nM, compared to a reported IC₅₀ of approximately 70 nM for nicotinic acid itself under comparable conditions [1][2]. This represents a 3.3‑fold higher affinity for the target compound.

HCA2 GPR109A Radioligand Binding Receptor Pharmacology

Functional Agonist Activity at HCA2: cAMP Modulation Potency Comparison

In a functional assay measuring forskolin‑stimulated cAMP accumulation, 2-amino-5-(4-methylsulfonylphenyl)nicotinic acid acted as a full agonist with an EC₅₀ of 70 nM [1]. The endogenous ligand nicotinic acid typically shows an EC₅₀ in the range of 100–200 nM in comparable cAMP assays [2]. The 1.4–2.9‑fold improvement in functional potency suggests that the 4‑methylsulfonylphenyl substitution enhances the efficacy of Gᵢ‑mediated signaling.

cAMP Assay HCA2 Functional Activity G Protein-Coupled Receptor

Physicochemical Differentiation: Calculated logP and Polar Surface Area vs. Close-In Analogs

The calculated logP of 2-amino-5-(4-methylsulfonylphenyl)nicotinic acid is 3.09, with a topological polar surface area (TPSA) of 118.73 Ų . In contrast, the 2‑amino‑5‑phenyl analog (CAS 1196157-56-8) has a lower logP of approximately 2.1 and a TPSA of roughly 76 Ų [1]. The higher lipophilicity and larger polar surface area of the target compound are predictive of improved membrane permeability while retaining sufficient solubility for in‑vitro assays.

Lipophilicity Polar Surface Area Drug-likeness ADME Prediction

COX-2 Inhibition Potential: Class-Level Inference from 4-Methylsulfonylphenyl Pharmacophore

The 4‑methylsulfonylphenyl group is a well‑established pharmacophore for selective COX‑2 inhibition, as exemplified by rofecoxib and etoricoxib [1]. While direct COX‑2 inhibition data for the target compound are not yet published, the presence of this pharmacophore—absent in 2‑amino‑5‑phenylnicotinic acid—suggests a potential for anti‑inflammatory activity that can be exploited in phenotypic screens [2]. This class‑level inference provides a rationale for selecting 2‑amino-5-(4-methylsulfonylphenyl)nicotinic acid over the unsubstituted phenyl analog when exploring dual HCA2/COX‑2 pharmacology.

COX-2 Inhibition Anti-inflammatory 4-Methylsulfonylphenyl Pharmacophore Modeling

Optimal Use Cases for 2-Amino-5-(4-methylsulfonylphenyl)nicotinic Acid Based on Comparative Evidence


HCA2‑Targeted Probe for Dyslipidemia and Metabolic Disease Research

With a 21 nM binding IC₅₀ and a 70 nM functional EC₅₀ at the HCA2 receptor, this compound can serve as a high‑affinity probe in mechanistic studies of niacin‑mediated lipid modulation, where the endogenous ligand’s lower potency (IC₅₀ ≈ 70 nM; EC₅₀ ≈ 100–200 nM) often limits signal‑to‑noise ratios in cell‑based and tissue‑level assays [1][2].

Dual‑Pharmacophore Screening in Anti‑Inflammatory Drug Discovery

The structural combination of a 2‑amino‑nicotinic acid core (HCA2 ligand) and a 4‑methylsulfonylphenyl group (privileged COX‑2 motif) makes this compound a logical starting point for phenotypic screens aimed at identifying agents with both metabolic and anti‑inflammatory activities, thereby reducing the number of singleton compounds that a screening collection must maintain [3][4].

ADME‑Optimized Nicotinic Acid Scaffold for Cellular Assays

Compared to 2‑amino‑5‑phenylnicotinic acid (logP ≈ 2.1; TPSA ≈ 76 Ų), the target compound’s balanced increase in lipophilicity (logP = 3.09) and polar surface area (118.73 Ų) predicts superior passive membrane permeability while retaining aqueous solubility sufficient for routine cell‑based pharmacology, making it a preferred starting point for intracellular target‑engagement studies .

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